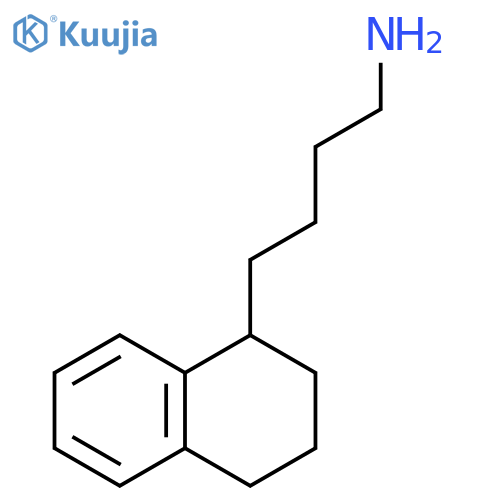Cas no 1342973-10-7 (4-(1,2,3,4-tetrahydronaphthalen-1-yl)butan-1-amine)

1342973-10-7 structure
商品名:4-(1,2,3,4-tetrahydronaphthalen-1-yl)butan-1-amine
4-(1,2,3,4-tetrahydronaphthalen-1-yl)butan-1-amine 化学的及び物理的性質
名前と識別子
-
- 4-(1,2,3,4-tetrahydronaphthalen-1-yl)butan-1-amine
- 1-Naphthalenebutanamine, 1,2,3,4-tetrahydro-
-
- インチ: 1S/C14H21N/c15-11-4-3-7-13-9-5-8-12-6-1-2-10-14(12)13/h1-2,6,10,13H,3-5,7-9,11,15H2
- InChIKey: XSMDWKQGMUGWTR-UHFFFAOYSA-N
- ほほえんだ: C1(CCCCN)C2=C(C=CC=C2)CCC1
じっけんとくせい
- 密度みつど: 0.965±0.06 g/cm3(Predicted)
- ふってん: 321.0±11.0 °C(Predicted)
- 酸性度係数(pKa): 10.59±0.10(Predicted)
4-(1,2,3,4-tetrahydronaphthalen-1-yl)butan-1-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1853373-0.05g |
4-(1,2,3,4-tetrahydronaphthalen-1-yl)butan-1-amine |
1342973-10-7 | 0.05g |
$827.0 | 2023-09-18 | ||
| Enamine | EN300-1853373-1.0g |
4-(1,2,3,4-tetrahydronaphthalen-1-yl)butan-1-amine |
1342973-10-7 | 1g |
$1214.0 | 2023-05-27 | ||
| Enamine | EN300-1853373-0.25g |
4-(1,2,3,4-tetrahydronaphthalen-1-yl)butan-1-amine |
1342973-10-7 | 0.25g |
$906.0 | 2023-09-18 | ||
| Enamine | EN300-1853373-10.0g |
4-(1,2,3,4-tetrahydronaphthalen-1-yl)butan-1-amine |
1342973-10-7 | 10g |
$5221.0 | 2023-05-27 | ||
| Enamine | EN300-1853373-0.1g |
4-(1,2,3,4-tetrahydronaphthalen-1-yl)butan-1-amine |
1342973-10-7 | 0.1g |
$867.0 | 2023-09-18 | ||
| Enamine | EN300-1853373-5.0g |
4-(1,2,3,4-tetrahydronaphthalen-1-yl)butan-1-amine |
1342973-10-7 | 5g |
$3520.0 | 2023-05-27 | ||
| Enamine | EN300-1853373-1g |
4-(1,2,3,4-tetrahydronaphthalen-1-yl)butan-1-amine |
1342973-10-7 | 1g |
$986.0 | 2023-09-18 | ||
| Enamine | EN300-1853373-10g |
4-(1,2,3,4-tetrahydronaphthalen-1-yl)butan-1-amine |
1342973-10-7 | 10g |
$4236.0 | 2023-09-18 | ||
| Enamine | EN300-1853373-2.5g |
4-(1,2,3,4-tetrahydronaphthalen-1-yl)butan-1-amine |
1342973-10-7 | 2.5g |
$1931.0 | 2023-09-18 | ||
| Enamine | EN300-1853373-0.5g |
4-(1,2,3,4-tetrahydronaphthalen-1-yl)butan-1-amine |
1342973-10-7 | 0.5g |
$946.0 | 2023-09-18 |
4-(1,2,3,4-tetrahydronaphthalen-1-yl)butan-1-amine 関連文献
-
Feilong Yan,Xuan Tang,Yuehua Wei,Libao Chen,Ming Zhang,Taihong Wang J. Mater. Chem. A, 2015,3, 12672-12679
-
Taku Shoji,Shuhei Sugiyama,Takanori Araki,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima,Masafumi Yasunami Org. Biomol. Chem., 2017,15, 3917-3923
-
Wai-Kwok Wong,Hongze Liang,Wai-Yeung Wong,Zongwei Cai,King-Fai Li,Kok-Wai Cheah New J. Chem., 2002,26, 275-278
1342973-10-7 (4-(1,2,3,4-tetrahydronaphthalen-1-yl)butan-1-amine) 関連製品
- 1428374-36-0(N-4-(trifluoromethoxy)phenyl-5H,6H,7H-pyrazolo3,2-b1,3oxazine-2-carboxamide)
- 2228333-51-3(2-fluoro-2-3-nitro-5-(trifluoromethyl)phenylethan-1-amine)
- 2098015-65-5(2-Azido-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one)
- 2171964-30-8(1-amino-3,3-dimethyl-1-propylurea)
- 2228563-49-1(3-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl-2,2-difluoropropan-1-amine)
- 139244-00-1(2-Bromo-7H-purine-6-thiol)
- 307-59-5(perfluorododecane)
- 2172273-67-3(2-chloro-6-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid)
- 1261646-33-6(2-Chloro-4-(difluoromethyl)benzonitrile)
- 2229337-73-7(4-(4-aminobut-1-en-2-yl)-2-nitrophenol)
推奨される供給者
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量
